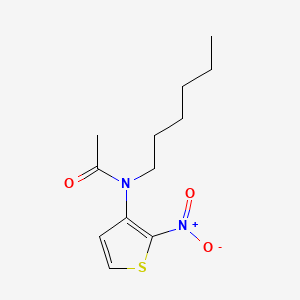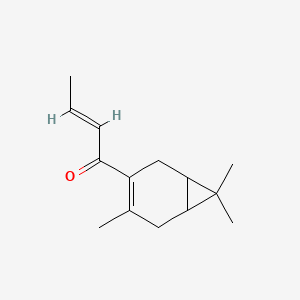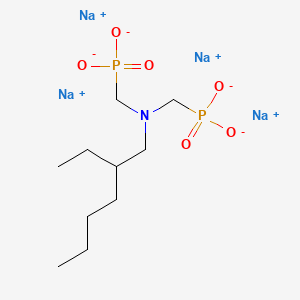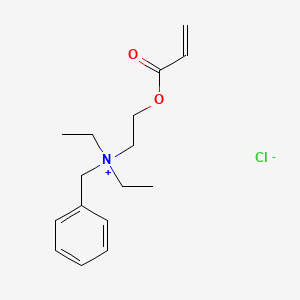
Cobaltous gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltous gluconate, also known as cobalt(II) gluconate, is a chemical compound composed of cobalt and gluconic acid. It is a coordination complex where cobalt is in the +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobaltous gluconate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with gluconic acid. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
CoCl2+2C6H11O7→Co(C6H11O7)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cobaltous gluconate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: Ligand exchange reactions where gluconate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under elevated temperatures.
Substitution: Various ligands such as ammonia or ethylenediamine in aqueous solutions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Metallic cobalt.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobaltous gluconate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cobalt-based catalysts and nanomaterials.
Biology: Investigated for its role in enzyme activity and as a trace element in biological systems.
Medicine: Explored for its potential use in medical imaging and as a supplement in cobalt deficiency.
Industry: Utilized in the production of cobalt-based pigments and as an additive in electroplating solutions.
Wirkmechanismus
The mechanism of action of cobaltous gluconate involves its ability to interact with various biological molecules and enzymes. Cobalt ions can coordinate with oxygen and nitrogen atoms in biological molecules, influencing their structure and function. This coordination can affect enzyme activity, cellular respiration, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
Comparison
Cobaltous gluconate is unique due to its gluconate ligands, which provide additional stability and solubility in aqueous solutions compared to other cobalt(II) salts. This makes it particularly useful in biological and medical applications where solubility and stability are crucial .
Eigenschaften
CAS-Nummer |
3791-65-9 |
|---|---|
Molekularformel |
C12H22CoO14 |
Molekulargewicht |
449.23 g/mol |
IUPAC-Name |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI-Schlüssel |
BMJZVKPTRWYLKB-IYEMJOQQSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


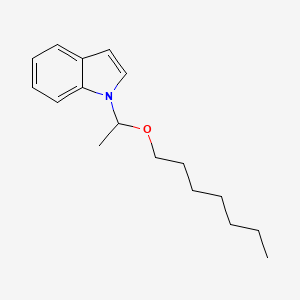


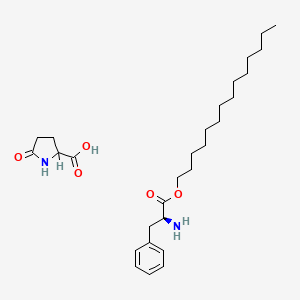

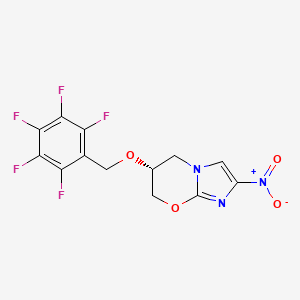
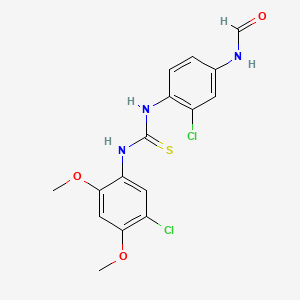
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
